molecular formula C21H13Cl3N2O4S2 B610425 3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid CAS No. 1355339-06-8

3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid

Cat. No. B610425
M. Wt: 527.82
InChI Key: YESAJFJEXWEXAO-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RBPI-3 is a canonical poly(ADP-ribose) glycohydrolase

Scientific Research Applications

Antifungal Activity

Rhodanine-3-acetic acid derivatives, closely related to the compound , have been investigated for potential antifungal properties. The compounds' lipophilicity was analyzed, and their antifungal effects were tested against selected fungal species. Notably, a specific derivative exhibited strong inhibition against various Candida species and Trichosporon asahii, highlighting its potential as an antifungal agent (Doležel et al., 2009).

Antitumor Properties

Derivatives of the compound have been synthesized and shown to possess moderate antitumor activity against various malignant tumor cells, with specific sensitivity noted in the UO31 renal cancer cell line. This indicates a potential application in cancer treatment (Horishny & Matiychuk, 2020).

Anticancer and Pro-Apoptotic Effects

The compound and its derivatives have been synthesized and evaluated for their anticancer properties. One specific derivative demonstrated notable proapoptotic activity on melanoma cell lines, indicating its potential utility in cancer therapy (Yılmaz et al., 2015).

Antileukemic Activity

Novel hybrids of the compound have been synthesized and tested for their antileukemic properties. Some derivatives exhibited selective antiproliferative action against specific leukemia cell lines, suggesting their potential application in treating leukemia (Kryshchyshyn et al., 2020).

properties

CAS RN

1355339-06-8

Product Name

3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid

Molecular Formula

C21H13Cl3N2O4S2

Molecular Weight

527.82

IUPAC Name

(5Z)-5-[5-Chloro-1-[(2,6-dichlorophenyl)-methyl]-1,2-dihydro-2-oxo-3H-indol- 3-ylidene]-4-oxo-2-thioxo-3-thiazolidine-propanoic acid

InChI

InChI=1S/C21H13Cl3N2O4S2/c22-10-4-5-15-11(8-10)17(18-20(30)25(21(31)32-18)7-6-16(27)28)19(29)26(15)9-12-13(23)2-1-3-14(12)24/h1-5,8H,6-7,9H2,(H,27,28)/b18-17-

InChI Key

YESAJFJEXWEXAO-ZCXUNETKSA-N

SMILES

O=C(O)CCN(C/1=O)C(SC1=C2C(N(CC3=C(Cl)C=CC=C3Cl)C4=C/2C=C(Cl)C=C4)=O)=S

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RBPI-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid
Reactant of Route 2
3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid
Reactant of Route 3
3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid
Reactant of Route 4
3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid
Reactant of Route 5
3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid
Reactant of Route 6
3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid

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